![molecular formula C13H12N2O3S B2878101 2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid CAS No. 446831-10-3](/img/structure/B2878101.png)
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid” appears to be a complex organic molecule. It likely contains an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a thiophene ring (a ring of 4 carbon atoms and a sulfur atom), a carbonyl group (C=O), and an acetic acid group (CH3COOH). However, the exact structure and properties of this compound are not readily available in the literature12.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the attachment of the phenyl group, and the introduction of the amino and acetic acid groups. However, specific synthesis methods for this exact compound are not readily available in the literature342.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the rings and the various functional groups. However, specific information about the molecular structure of this exact compound is not readily available in the literature5267.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amino, carbonyl, and acetic acid groups could make it reactive with a variety of other substances. However, specific information about the chemical reactions of this exact compound is not readily available in the literature528.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. However, specific information about the physical and chemical properties of this exact compound is not readily available in the literature11612.Wissenschaftliche Forschungsanwendungen
Bioactive Molecules and Anticancer Agents
Phenolic Acids and Derivatives
Phenolic acids, such as Chlorogenic Acid (CGA), have demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. CGA, found in green coffee extracts and tea, plays roles in modulating lipid metabolism and glucose, offering potential therapeutic benefits in managing diseases like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have received attention in medicinal research for their anticancer potential. These compounds, through various chemical reactions, have been explored for traditional and synthetic antitumor agents, underscoring the underutilized potential of cinnamic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Environmental and Industrial Applications
Biodegradation and Environmental Impact
Studies on compounds like 2,4-D herbicide toxicity and the biodegradation of aromatic compounds by Escherichia coli highlight the environmental impact and biotechnological applications of chemical compounds in addressing pollution and improving ecological health (Zuanazzi, Ghisi, & Oliveira, 2020); (Díaz, Ferrández, Prieto, & García, 2001).
Chemical Synthesis and Structural Properties
Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the complexity and potential of chemical synthesis in creating compounds with specific desired properties, showcasing the depth of chemical research and its applications in various scientific fields (Issac & Tierney, 1996).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is used in a laboratory or industrial setting, appropriate safety precautions would need to be taken to prevent exposure. However, specific information about the safety and hazards of this exact compound is not readily available in the literature12.
Zukünftige Richtungen
The future directions for research on this compound could include further studies to determine its exact structure, synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. It could also include investigations into potential applications, such as in the development of new drugs or materials511.
Eigenschaften
IUPAC Name |
2-[(2-amino-5-phenylthiophene-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-12-9(13(18)15-7-11(16)17)6-10(19-12)8-4-2-1-3-5-8/h1-6H,7,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHLXNADPODFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
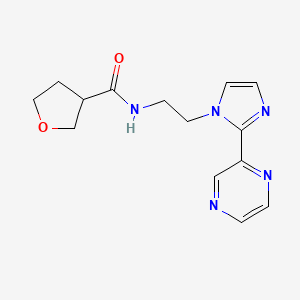
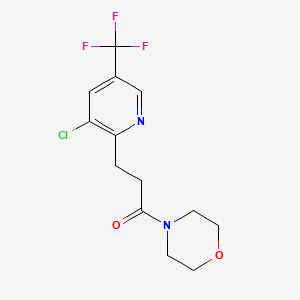
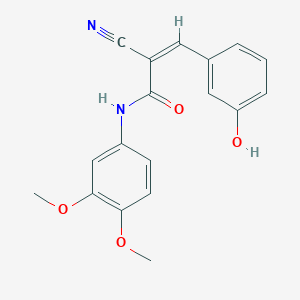
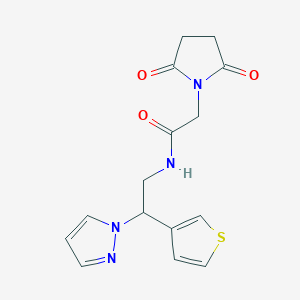
![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)
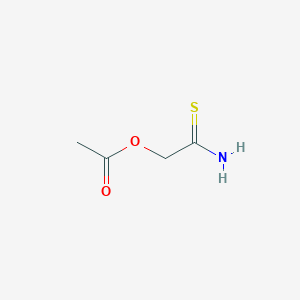
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
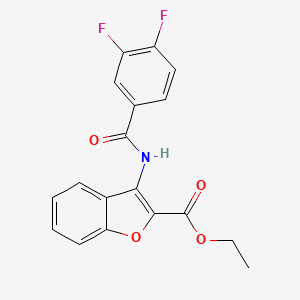
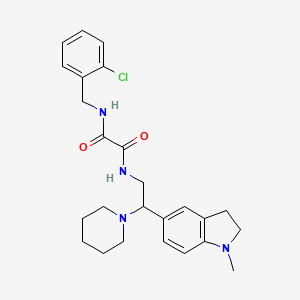
![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)
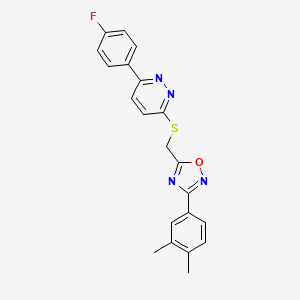
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)